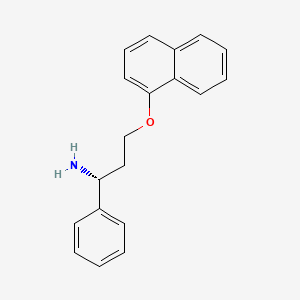
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO and its molecular weight is 277.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of ®-N-Didemethyl Dapoxetine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation and other physiological processes .
Mode of Action
®-N-Didemethyl Dapoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Biochemical Pathways
By inhibiting the reuptake of serotonin, ®-N-Didemethyl Dapoxetine affects the serotonergic pathway . The increased serotonin levels can influence various downstream effects, such as mood regulation, sleep, and appetite .
Pharmacokinetics
As an ssri, it is generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The increased serotonin signaling resulting from the action of ®-N-Didemethyl Dapoxetine can lead to various molecular and cellular effects. For instance, it has been shown to significantly increase ejaculatory latency, making it potentially useful in the treatment of premature ejaculation .
生物活性
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine, also known by its CAS number 147199-40-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. Its molecular formula is C19H19NO, with a molecular weight of approximately 277.4 g/mol. This compound is primarily studied for its interactions with the serotonergic system and its implications in various therapeutic areas.
The primary mechanism of action for this compound involves its role as a selective serotonin reuptake inhibitor (SSRI) . By inhibiting the reuptake of serotonin, it enhances serotonergic signaling, which can lead to various physiological effects. This mechanism is critical for understanding its potential applications in treating conditions such as depression and anxiety disorders.
Antimicrobial Activity
Research has indicated that compounds with naphthalene moieties, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, suggesting their potential use in developing new antimicrobial agents.
Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems, particularly serotonin. Its selective inhibition of serotonin reuptake suggests potential applications in treating premature ejaculation and other sexual dysfunctions by increasing ejaculatory latency .
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and distribution throughout the body. Metabolism occurs predominantly in the liver, with renal excretion being the primary route for elimination from the body .
特性
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKLSASLJIYAO-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742610 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147199-40-4 |
Source


|
| Record name | (1R)-3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













